molecular formula C8H13BN2O4 B1147718 (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid CAS No. 947533-31-5

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B1147718
CAS No.: 947533-31-5
M. Wt: 212.012
InChI Key: IUEPVMMFUSDDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid (CAS: 947533-31-5, molecular formula: C₁₀H₁₇BN₂O₄) is a boronic acid derivative featuring a pyrazole ring substituted with two methyl groups at positions 3 and 5, along with a tert-butoxycarbonyl (Boc) protective group at the 1-position. The Boc group enhances stability during synthetic processes, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key intermediates . The compound is stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxidation, with hazard warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) . While its boiling point remains uncharacterized, its molecular weight (240.06 g/mol) and purity specifications align with its use in pharmaceutical and materials science research .

Properties

CAS No.

947533-31-5

Molecular Formula

C8H13BN2O4

Molecular Weight

212.012

IUPAC Name

[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid

InChI

InChI=1S/C10H17BN2O4/c1-6-8(11(15)16)7(2)13(12-6)9(14)17-10(3,4)5/h15-16H,1-5H3

InChI Key

IUEPVMMFUSDDBJ-UHFFFAOYSA-N

SMILES

B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Boc Deprotection: Formation of the free amine.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid are compared below with analogous pyrazole and heterocyclic boronic acids, emphasizing substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Substituents/Modifications Similarity Score* Key Properties/Applications
Target Compound (947533-31-5) 3,5-dimethyl, 1-Boc-pyrazole Boc protection enhances stability; used in cross-coupling for drug intermediates .
(1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid (847818-62-6) 1,3,5-trimethylpyrazole 0.70 Lacks Boc group; higher methyl substitution may reduce solubility but increase steric hindrance.
(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid (2170881-31-7) 1-isopropyl, 3-CF₃-pyrazole 0.90 CF₃ group introduces electron-withdrawing effects; isopropyl enhances lipophilicity.
(1-Methyl-1H-pyrazol-4-yl)boronic acid (847818-55-7) 1-methylpyrazole 0.69 Minimal steric bulk; reactive in cross-coupling but less stable than Boc-protected analogs.
(1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 Deuterated 1,3,5-trimethylpyrazole Isotopic labeling for metabolic studies; similar reactivity to non-deuterated analogs.
(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid Boc-protected tetrahydropyridine Non-aromatic core reduces conjugation; used in kinase inhibitor synthesis .

*Similarity scores derived from structural fingerprint analysis .

Key Comparative Insights:

Boc Protection vs. Methyl/CF₃ Groups: The Boc group in the target compound improves stability during storage and reaction conditions compared to unmasked analogs like (1,3,5-trimethyl-1H-pyrazol-4-yl)boronic acid .

Steric and Electronic Effects :

  • The 3,5-dimethyl substitution in the target compound creates moderate steric hindrance, balancing reactivity and stability. In contrast, the 1,3,5-trimethyl analog may impede substrate access in catalytic reactions .
  • The tetrahydropyridine derivative () lacks aromaticity, reducing resonance stabilization but enabling conformational flexibility in drug design .

Applications and Handling :

  • Deuterated analogs (e.g., (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3) are niche tools for isotopic tracing, whereas the Boc-protected target compound is broadly applicable in medicinal chemistry .
  • Hazard profiles vary: The target compound’s warnings (H315, H319, H335) align with typical boronic acid handling, whereas CF₃-substituted analogs may pose additional toxicity risks .

Biological Activity

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid, with the CAS number 947533-31-5, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrazole structure and boron functionality, which may contribute to its interactions with biological targets.

  • Molecular Formula : C10H17BN2O4
  • Molecular Weight : 240.06 g/mol
  • Purity : Typically >97% in commercial preparations
  • Storage Conditions : Recommended to be kept in an inert atmosphere at 2-8°C.

The biological activity of boronic acids often involves their ability to interact with proteins through reversible covalent bonding. This interaction can modulate enzyme activity or influence signaling pathways. Specifically, the pyrazole moiety may enhance the compound's affinity for certain biological targets, including enzymes and receptors involved in cancer and immune responses.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Enzyme Inhibition :
    • Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site serine residue. This compound may exhibit similar properties, potentially inhibiting enzymes involved in tumor progression or inflammatory responses.
  • Anticancer Potential :
    • The compound has been evaluated for its ability to disrupt the PD-1/PD-L1 interaction, a critical pathway in tumor immune evasion. Inhibitors of this pathway are being explored as cancer therapeutics due to their role in enhancing T-cell responses against tumors .
  • Immune Modulation :
    • Preliminary studies suggest that compounds with similar structures can modulate immune responses by affecting cytokine release and T-cell activation. The specific impact of this compound on immune cells remains to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of serine proteases
Anticancer ActivityDisruption of PD-1/PD-L1 interaction
Immune ModulationEffects on T-cell activation and cytokine release

Case Study: PD-L1 Inhibition

A recent study identified several small molecule inhibitors targeting PD-L1, among which compounds structurally related to this compound demonstrated significant inhibitory effects on PD-L1 at concentrations lower than 30 µM. The lead compound from this study showed an IC50 value of 3.27 µM, indicating strong potential for further development as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.